1-Tert-butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate
Description
1-Tert-butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative characterized by a tert-butyl group at the 1-position, an ethyl ester at the 3-position, and a cyanomethyl substituent on the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of spirocyclic and heterocyclic frameworks. Its synthesis involves hydrogenation of a pyrrolidine precursor using Raney Ni under a hydrogen atmosphere, as reported in studies focusing on spirocyclic compound synthesis . The cyanomethyl group introduces both steric and electronic effects, influencing reactivity in subsequent transformations such as nucleophilic substitutions or cyclizations.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-5-20-12(18)15(8-9-16)7-6-10-17(11-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDJXVYVZDYORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731437 | |
| Record name | 1-tert-Butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923009-49-8 | |
| Record name | 1-tert-Butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Tert-butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate is a complex organic compound belonging to the piperidine family. Its unique structure, characterized by a piperidine ring with multiple substituents, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 130250-54-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The presence of functional groups allows for binding to various receptors, which may modulate signaling pathways associated with cellular growth and differentiation.
Anticancer Potential
Recent studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties. For instance, research has shown that similar compounds can inhibit the c-Met protein kinase, which is implicated in cancer progression. The potential of this compound in this context remains an area for further investigation.
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. Preliminary data suggests that compounds with similar structures may act as GABA receptor modulators, influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.
Study on Enzyme Inhibition
In a study examining the inhibition of protein kinases by piperidine derivatives, it was found that modifications to the piperidine ring significantly affected inhibitory potency. The study highlighted that compounds with bulky substituents like tert-butyl groups tended to enhance binding affinity to target enzymes.
Neuropharmacological Research
Research published in pharmacological journals has reported on the effects of piperidine derivatives on GABAergic transmission. These studies suggest that structural modifications can lead to increased efficacy in modulating GABA receptors, indicating potential uses in treating anxiety disorders.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a piperidine ring substituted with a tert-butyl group, an ethyl group, and a cyanomethyl moiety. It exhibits significant flexibility due to multiple rotatable bonds, which may influence its reactivity and biological interactions.
Synthetic Applications
1-Tert-butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate serves as a versatile building block in organic synthesis. Its reactivity profile allows it to participate in various chemical transformations, making it an essential intermediate in the synthesis of more complex heterocyclic compounds.
Key Reactions
- Nucleophilic Substitution : The presence of the cyanomethyl group allows for nucleophilic substitution reactions, which can be utilized to introduce various functional groups into the molecule.
- Cyclization Reactions : The compound can undergo cyclization to form new ring structures, which are often pivotal in drug design and development.
Medicinal Chemistry
The compound's structural features make it a candidate for developing novel bioactive molecules. Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological activities.
Potential Therapeutic Uses
- Antitumor Activity : Some studies have suggested that piperidine derivatives possess antitumor properties, potentially through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.
- Antimicrobial Properties : The compound's derivatives have shown promise in antimicrobial applications, targeting various pathogens effectively.
Synthesis of Bioactive Molecules
A study focused on synthesizing novel piperidine derivatives using this compound as an intermediate. The resulting compounds demonstrated enhanced activity against specific cancer cell lines compared to existing treatments.
Mechanistic Studies
Research investigating the mechanism of action for related piperidine compounds revealed that modifications in the cyanomethyl group significantly influenced their interaction with biological targets, such as enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Substituent Impact :
- Cyanomethyl: Enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in Michael additions) .
- Fluorine : In 4,4-difluoro analogs, fluorination improves bioavailability and resistance to oxidative metabolism .
- Benzimidazolone : Introduces planar aromaticity, critical for binding to biological targets like opioid receptors .
Reactivity Trends :
- Esters with allyl or propargyl groups (e.g., ) undergo click chemistry or cross-couplings, whereas cyanomethyl derivatives are prone to hydrolysis or nucleophilic displacement .
Physicochemical and Spectroscopic Properties
- Polarity: The cyanomethyl group increases polarity (logP ~1.5–2.0) compared to non-polar tert-butyl/ethyl esters (logP ~3.0) .
- NMR Signatures: The cyanomethyl proton resonates at δ ~2.5–3.0 ppm (¹H NMR), distinct from benzimidazolone aromatic protons (δ ~6.5–7.8 ppm) .
- Stability : Boc-protected analogs exhibit superior stability under acidic conditions compared to methyl/ethyl esters .
Preparation Methods
Step 1: Esterification
- The carboxylic acid groups at positions 1 and 3 are selectively esterified.
- tert-Butanol and ethanol are used with appropriate activating agents (e.g., DCC, EDCI, or acid chlorides) to yield the protected diester.
Step 2: Introduction of Cyanomethyl Group
Step 3: Purification
- The crude product is purified by column chromatography or recrystallization, depending on solubility and purity requirements.
Example Synthetic Route (Patent Reference)
A representative procedure, based on patent literature (Takeda Pharmaceutical Company Limited, EP2128163 A1), is as follows:
Esterification:
Piperidine-1,3-dicarboxylic acid is reacted with tert-butanol and ethanol in the presence of a coupling agent to yield 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate.Bromomethylation:
The 3-position is brominated using N-bromosuccinimide (NBS) under radical conditions to introduce a bromomethyl group.Cyanation:
The bromomethyl intermediate is treated with sodium cyanide in a polar aprotic solvent (e.g., DMF or DMSO) to substitute the bromide with a cyano group, affording the target compound.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | tert-Butanol, ethanol, DCC or EDCI | 70–85 | Selective protection needed |
| Bromomethylation | NBS, AIBN, CCl4 or similar | 60–80 | Radical conditions |
| Cyanation | NaCN or KCN, DMF or DMSO, RT–50°C | 60–75 | Toxic reagents, handle with care |
Data Table: Key Preparation Parameters
Research Findings and Observations
- The synthetic route is modular, allowing for substitution variation at the 3-position if desired.
- The use of both tert-butyl and ethyl esters provides orthogonal protection, facilitating selective deprotection or further functionalization if needed.
- The cyanomethyl introduction via nucleophilic substitution is efficient but requires careful handling due to the toxicity of cyanide reagents.
- The overall yield can be influenced by the purity of starting materials and the efficiency of each transformation, particularly the bromomethylation and cyanation steps.
Q & A
Q. What are the established synthetic routes for 1-Tert-butyl 3-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate, and how can reaction yields be optimized?
The synthesis of this compound typically involves multi-step reactions, starting with piperidine derivatives and introducing protective groups (e.g., tert-butyl and ethyl carboxylates) via nucleophilic substitution or esterification. A reported method for analogous piperidine dicarboxylates uses a Boc-protected intermediate reacted with ethyl chloroformate under basic conditions (e.g., triethylamine), achieving moderate yields (~56%) . To optimize yields:
- Methodology : Employ stoichiometric control of reagents (e.g., limiting excess cyanomethylation agents) and monitor reaction progress via TLC or HPLC.
- Key factors : Temperature control (e.g., 0–25°C for cyanomethyl group introduction) and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the piperidine backbone, tert-butyl (δ ~1.4 ppm), and ethyl ester (δ ~4.1 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₈N₂O₅).
- Infrared (IR) : Confirm ester C=O (~1720 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) stretches.
- Addressing inconsistencies : Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous peaks) and compare with computational predictions (e.g., density functional theory for NMR chemical shifts) .
Q. What are the stability and recommended storage conditions for this compound?
- Stability : The compound is sensitive to hydrolysis due to ester and nitrile groups. Stability tests under varying pH (3–9) and temperature (4–40°C) are advised.
- Storage : Store at –20°C in anhydrous conditions (desiccator with silica gel) under inert gas. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., quantum mechanics, molecular dynamics) guide the design of derivatives or reaction pathways?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error experimentation. For example, simulate the steric effects of the tert-butyl group on cyanomethylation efficiency .
- Methodology : Pair computational screening (e.g., COSMO-RS for solvent selection) with high-throughput experimentation to prioritize viable synthetic routes .
Q. How should researchers resolve contradictions in reported structural or reactivity data for this compound?
- Systematic approach :
- Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent purity, catalyst batch).
- Advanced characterization : Use X-ray crystallography or dynamic NMR to confirm stereochemistry and conformational flexibility.
- Meta-analysis : Compare data across peer-reviewed studies (excluding non-academic sources like BenchChem) to identify trends or outliers .
Q. What experimental designs are suitable for probing the mechanistic role of intermediates in its synthesis?
- Trapping intermediates : Introduce quenching agents (e.g., methanol for acyl intermediates) during reactions and analyze via LC-MS.
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor real-time reaction progress and identify rate-limiting steps.
- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes to track bond formation/cleavage pathways .
Q. How can researchers leverage factorial design to optimize reaction conditions (e.g., solvent, catalyst loading)?
- Factorial design framework :
- Variables : Solvent polarity (e.g., DMF vs. THF), temperature, and catalyst concentration.
- Response surface methodology (RSM) : Statistically model interactions between variables to predict optimal conditions (e.g., maximizing yield while minimizing byproducts).
- Case study : A 2³ factorial design for analogous esters identified THF as optimal for minimizing steric hindrance from the tert-butyl group .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
